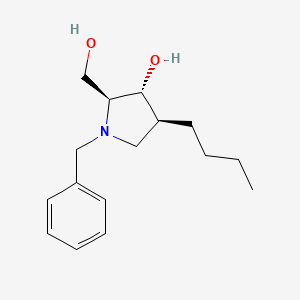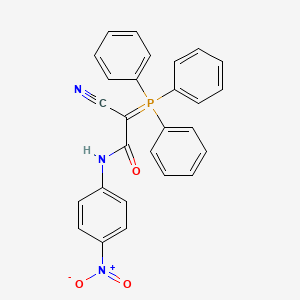
2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is a complex organic compound that features a cyano group, a nitrophenyl group, and a triphenylphosphanylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyanoacetamide backbone: This can be achieved by reacting cyanoacetic acid with an amine derivative.
Introduction of the nitrophenyl group: This step might involve nitration reactions or coupling reactions with nitrophenyl derivatives.
Addition of the triphenylphosphanylidene group: This can be done through a Wittig reaction or similar phosphorus-based coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The cyano group and the phosphanylidene moiety might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The phosphanylidene group might be of interest in catalytic processes.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used in the design of probes for biological studies.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Sensors: Potential use in the design of sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action for 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a catalytic context, the phosphanylidene group could facilitate various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N-(4-nitrophenyl)acetamide: Lacks the triphenylphosphanylidene group.
N-(4-Nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Lacks the cyano group.
2-Cyano-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Lacks the nitrophenyl group.
Uniqueness
The presence of all three functional groups (cyano, nitrophenyl, and triphenylphosphanylidene) in 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide makes it unique and potentially more versatile in its applications compared to similar compounds.
Propriétés
Numéro CAS |
919365-93-8 |
|---|---|
Formule moléculaire |
C27H20N3O3P |
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
2-cyano-N-(4-nitrophenyl)-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C27H20N3O3P/c28-20-26(27(31)29-21-16-18-22(19-17-21)30(32)33)34(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,(H,29,31) |
Clé InChI |
WKJYCUNNNNIWLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


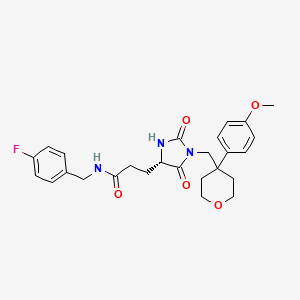

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
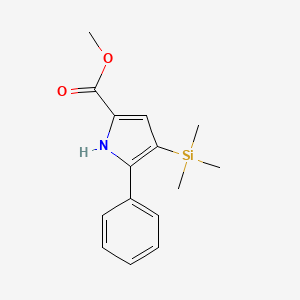
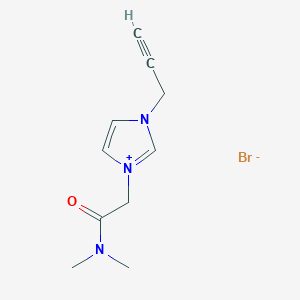
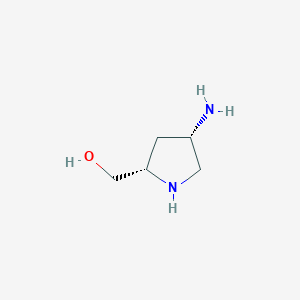
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
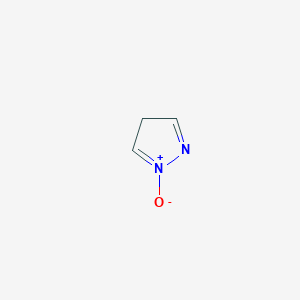
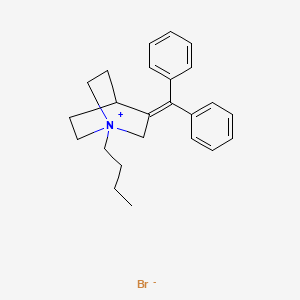
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
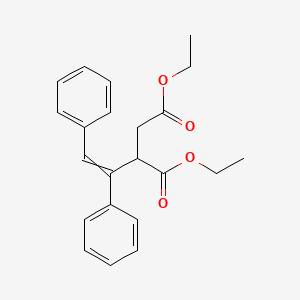
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
